4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE
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Overview
Description
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a hydrazono group, and a methoxyphenyl acetate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxyphenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
Uniqueness
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Properties
Molecular Formula |
C16H15ClN2O3 |
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Molecular Weight |
318.75g/mol |
IUPAC Name |
[4-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)22-15-8-7-12(9-16(15)21-2)10-18-19-14-6-4-3-5-13(14)17/h3-10,19H,1-2H3/b18-10- |
InChI Key |
QVSIPWQZIMPALV-ZDLGFXPLSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=CC=C2Cl)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N\NC2=CC=CC=C2Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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